molecular formula C25H27ClN2O4S B11357820 N-(4-tert-butylbenzyl)-5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide

N-(4-tert-butylbenzyl)-5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11357820
M. Wt: 487.0 g/mol
InChI Key: PTBQVSPUYONNPO-UHFFFAOYSA-N
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Description

N-[(4-TERT-BUTYLPHENYL)METHYL]-5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-12-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an oxazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the oxazole ring, followed by the introduction of the tert-butyl and chlorophenyl groups through various organic reactions such as alkylation and halogenation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-TERT-BUTYLPHENYL)METHYL]-5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-12-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions, such as temperature and pH, are carefully controlled to favor the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-TERT-BUTYLPHENYL)METHYL]-5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butyl group but lacks the oxazole ring and chlorophenyl group.

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents.

Uniqueness

N-[(4-TERT-BUTYLPHENYL)METHYL]-5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-12-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H27ClN2O4S

Molecular Weight

487.0 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-5-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H27ClN2O4S/c1-25(2,3)19-8-4-17(5-9-19)15-28(21-12-13-33(30,31)16-21)24(29)22-14-23(32-27-22)18-6-10-20(26)11-7-18/h4-11,14,21H,12-13,15-16H2,1-3H3

InChI Key

PTBQVSPUYONNPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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